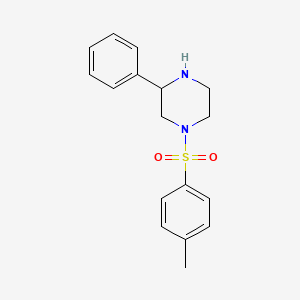

3-Phenyl-1-(toluene-4-sulfonyl)-piperazine

Description

Historical Context of Piperazine (B1678402) Derivatives in Medicinal Chemistry

The journey of piperazine in medicine is a long and varied one, beginning with its initial use as an antihelminthic agent to treat parasitic worm infections. nih.gov The six-membered heterocyclic ring containing two nitrogen atoms at opposite positions provides a unique scaffold that is both structurally versatile and amenable to chemical modification. nih.gov This versatility has allowed for the development of a vast library of piperazine derivatives with a broad spectrum of biological activities. mdpi.com

Over the decades, the piperazine moiety has been incorporated into a multitude of clinically successful drugs across various therapeutic areas. nih.gov Its presence is notable in antipsychotic medications, antihistamines, antiemetics, and anticancer agents. mdpi.com The nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which in turn influences the pharmacokinetic and pharmacodynamic profiles of the drug candidates. nih.gov The ability of the piperazine ring to interact with various biological targets has solidified its status as a privileged scaffold in medicinal chemistry. nih.gov

Significance of Sulfonamide Moieties in Pharmaceutical Agents

The introduction of sulfonamides in the 1930s marked a revolutionary milestone in medicine, heralding the dawn of the antibiotic era. nih.gov These compounds, characterized by the -SO2NH- functional group, were the first effective systemic antimicrobial agents and saved countless lives from bacterial infections. nih.gov The initial "sulfa drugs" paved the way for the development of a wide array of derivatives with improved efficacy and a broader spectrum of activity. nih.gov

Beyond their antimicrobial properties, sulfonamides have demonstrated a remarkable range of pharmacological activities. researchgate.netnih.gov The sulfonamide moiety is a key component in drugs for various conditions, including diuretics, antidiabetic agents, and anticonvulsants. nih.gov More recently, sulfonamides have been investigated for their potential as anticancer agents, with some derivatives showing inhibitory activity against enzymes such as carbonic anhydrase, which is implicated in tumorigenesis. researchgate.netnih.gov The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, as well as its specific geometric and electronic properties, contributes to its capacity to bind to a diverse range of biological targets. nih.gov

Rationale for Investigating the 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine Scaffold

The rationale for investigating the this compound scaffold stems from the synergistic potential of its constituent parts. The piperazine core provides a proven heterocyclic framework with favorable pharmacokinetic properties, while the sulfonamide moiety offers a versatile functional group with a history of broad biological activity.

The toluene-4-sulfonyl group, commonly known as a tosyl group, is a well-studied sulfonamide moiety. Its incorporation is intended to leverage the known pharmacological benefits of sulfonamides. The tosyl group can influence the electronic properties of the molecule and participate in crucial hydrogen bonding interactions with target enzymes or receptors. The combination of the 3-phenylpiperazine and the tosyl group creates a unique molecular architecture with the potential for novel biological activities, driving its exploration in drug discovery programs.

Overview of Research Trajectories for Related Piperazine Sulfonamides

Research into piperazine sulfonamides has explored a wide array of therapeutic areas, with a significant focus on oncology and infectious diseases. The structural versatility of this scaffold allows for the synthesis of large libraries of compounds with diverse substitution patterns, leading to the identification of promising lead molecules.

In the realm of anticancer research , various 1-arylsulfonyl-4-phenylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines. Studies have shown that the nature and position of substituents on both the phenyl ring of the piperazine and the arylsulfonyl group can significantly impact their potency. For instance, some derivatives have demonstrated inhibitory activity against enzymes like α-glucosidase, which is a target in certain cancer therapies. researchgate.net

Another significant area of investigation is their potential as antimicrobial agents . Building on the historical success of sulfonamides, researchers have explored piperazine sulfonamides for their activity against various bacterial and fungal strains. The rationale is that the piperazine moiety can enhance the cellular uptake or target interaction of the sulfonamide pharmacophore.

Furthermore, the structural similarity of arylpiperazines to known CNS-active compounds has prompted research into their potential as neuropharmacological agents . Investigations into their binding affinity for various receptors, such as serotonin (B10506) and dopamine (B1211576) receptors, have been undertaken to explore their utility in treating neurological and psychiatric disorders. nih.gov

The following table provides a summary of the biological activities investigated for various classes of related piperazine sulfonamides:

| Class of Piperazine Sulfonamide | Investigated Biological Activity | Key Findings |

| 1-Arylsulfonyl-4-phenylpiperazines | Anticancer, Enzyme Inhibition | Moderate inhibition of enzymes like α-glucosidase. Cytotoxic effects are dependent on substitution patterns. |

| Substituted Phenylpiperazine Sulfonamides | Antimicrobial | Activity against various bacterial and fungal strains, leveraging the combined properties of both moieties. |

| Arylpiperazine Derivatives | Central Nervous System Activity | Interaction with CNS receptors, suggesting potential for neuropharmacological applications. |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-14-7-9-16(10-8-14)22(20,21)19-12-11-18-17(13-19)15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMWJJZWFHWUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCNC(C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587592 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-26-9 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Phenyl 1 Toluene 4 Sulfonyl Piperazine and Its Analogues

Retrosynthetic Analysis of 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine

A retrosynthetic analysis of the target molecule, this compound, suggests that it can be disconnected at the sulfonamide bond. This primary disconnection points to 3-phenylpiperazine and toluene-4-sulfonyl chloride as the immediate precursors. The 3-phenylpiperazine intermediate can be further broken down through various synthetic approaches to simpler, commercially available starting materials. This strategic disassembly is fundamental to designing an efficient and practical synthesis.

Synthetic Routes to the Piperazine (B1678402) Core in 3-Phenyl Derivatives

N-Alkylation and N-Arylation Approaches for Piperazine Ring Formation

The formation of the piperazine ring can be achieved through N-alkylation and N-arylation reactions. One common strategy involves the reaction of an appropriate aniline (B41778) with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. nih.gov This method provides a direct route to the 1-arylpiperazine core. nih.govresearchgate.net For instance, substituted anilines can be cyclized with bis(2-chloroethyl)amine hydrochloride to yield the corresponding phenylpiperazine derivatives. nih.gov N-alkylation can also be employed to introduce substituents onto the piperazine nitrogen atoms, often using alkyl halides in the presence of a base. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product |

| Substituted Aniline | Bis(2-chloroethyl)amine hydrochloride | High Temperature | Phenylpiperazine Derivative |

| Monosubstituted Piperazine | Alkyl Halide | Base | N-Alkyl-piperazine |

Cyclocondensation Reactions for Piperazine Ring Construction

Cyclocondensation reactions offer another versatile approach to the piperazine ring. A notable example is the reaction of an α-halophenyl acetic acid ester with ethylenediamine (B42938), which leads to the formation of a 2-oxo-3-phenylpiperazine intermediate. google.com This intermediate can then be reduced to yield 2-phenylpiperazine. google.com Another method involves the reaction of an ester with a substituted ethylenediamine to form a 3,4-dehydropiperazine-2-one derivative, which is subsequently reduced to the desired piperazine. google.com

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| α-Halophenyl Acetic Acid Ester | Ethylenediamine | 2-Oxo-3-phenylpiperazine | 2-Phenylpiperazine |

| Ester | Substituted Ethylenediamine | 3,4-Dehydropiperazine-2-one | Substituted Piperazine |

Stereoselective Synthesis of 3-Phenylpiperazine Precursors

The synthesis of enantiomerically pure 3-phenylpiperazine precursors is of significant interest. Chiral amino acids, such as phenylglycine, can serve as starting materials for stereoselective syntheses. nih.gov For example, optically pure amino acids can be converted into 1,2-diamines, which are then used to construct the 2,3-substituted piperazine ring. nih.gov However, maintaining stereochemical integrity throughout the synthetic sequence can be challenging, with racemization sometimes occurring in the final products. nih.gov

Introduction of the Toluene-4-sulfonyl (Tosyl) Moiety

The final step in the synthesis of this compound is the introduction of the tosyl group. This is typically achieved through a nucleophilic substitution reaction.

Nucleophilic Substitution Reactions with Toluene-4-sulfonyl Chloride

The tosyl group is commonly introduced by reacting the free secondary amine of the 3-phenylpiperazine with toluene-4-sulfonyl chloride (TsCl). echemcom.comresearchgate.net This reaction is a classic example of sulfonamide formation. wikipedia.org The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. echemcom.comresearchgate.net The selection of the base and reaction conditions can be crucial for achieving high yields. wikipedia.org The resulting sulfonamides are typically stable, non-basic compounds. wikipedia.org

| Amine | Sulfonylating Agent | Base | Product |

| 3-Phenylpiperazine | Toluene-4-sulfonyl Chloride | Triethylamine or Pyridine | This compound |

| Diphenyl(piperidin-4-yl)methanol | p-Toluenesulfonyl Chloride | Triethylamine | [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol |

Optimization of Sulfonylation Reaction Conditions

The synthesis of this compound typically involves the reaction of 3-phenylpiperazine with p-toluenesulfonyl chloride. The efficiency and yield of this sulfonylation reaction are highly dependent on a variety of reaction conditions. Researchers have systematically optimized these parameters to maximize product formation and minimize side reactions. Key factors that are typically manipulated include the choice of base, solvent, reaction temperature, and reaction time.

The base is crucial for scavenging the hydrochloric acid byproduct of the reaction. Common bases include organic amines like triethylamine and pyridine, or inorganic bases such as potassium carbonate. The choice of solvent is also critical, with dichloromethane (B109758) and N,N-dimethylformamide (DMF) being frequently used. nih.gov The optimization process involves conducting the reaction under various combinations of these conditions to identify the ideal protocol.

For instance, a typical optimization study might compare different bases and solvents while keeping the temperature constant, as illustrated in the following table.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Triethylamine (1.5) | Dichloromethane (DCM) | 0 to RT | 85 |

| 2 | Pyridine (1.5) | Dichloromethane (DCM) | 0 to RT | 78 |

| 3 | Potassium Carbonate (2.0) | N,N-Dimethylformamide (DMF) | RT | 92 |

| 4 | Triethylamine (1.5) | Tetrahydrofuran (THF) | 0 to RT | 80 |

| 5 | Potassium Carbonate (2.0) | Acetonitrile | RT | 88 |

This table is a representative example based on typical sulfonylation optimization procedures.

The results often show that an inorganic base like potassium carbonate in a polar aprotic solvent like DMF can lead to higher yields by effectively neutralizing the acid and promoting the reaction. nih.gov Temperature control is also vital; initiating the reaction at a lower temperature (e.g., 0 °C) before allowing it to proceed at room temperature can help manage the exothermic nature of the reaction and prevent the formation of impurities. nih.gov

Convergent and Divergent Synthetic Strategies for Derivatization of this compound

The this compound scaffold is a valuable starting point for the synthesis of a diverse library of chemical compounds, often for medicinal chemistry research. Both convergent and divergent strategies can be employed for its derivatization.

Divergent Synthesis: This is a common approach where the core molecule is synthesized first and then subjected to various reactions to create a range of analogues. The secondary amine in the piperazine ring of 3-phenylpiperazine is typically protected with the tosyl group. The remaining N-H at the 4-position of the resulting this compound is then available for a wide array of chemical transformations.

Common divergent derivatization reactions include:

N-Alkylation: Introducing various alkyl or substituted alkyl groups through reaction with alkyl halides in the presence of a base like potassium carbonate. nih.gov

N-Arylation: Coupling with aryl halides, often using transition metal catalysts in reactions like the Buchwald-Hartwig amination.

Acylation: Reaction with acid chlorides or anhydrides to form amide derivatives.

Reductive Amination: Reacting the secondary amine with aldehydes or ketones in the presence of a reducing agent to introduce more complex side chains.

This strategy allows for the rapid generation of a multitude of structurally related compounds from a single, common intermediate.

Convergent Synthesis: In a convergent approach, different fragments of the final molecule are synthesized separately and then combined in the final steps. For this specific compound, a convergent strategy might involve synthesizing a series of complex side chains and then coupling each one to the 3-phenylpiperazine core, followed by the final sulfonylation step. Alternatively, various substituted phenylpiperazines could be prepared first and then reacted with a single sulfonyl chloride. This approach can be more efficient for creating highly complex molecules, as it allows for the independent optimization of each fragment's synthesis.

Analytical Characterization Techniques for Structural Elucidation of this compound Derivatives

The unambiguous structural confirmation of newly synthesized derivatives of this compound is essential. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For a typical derivative, one would expect to see signals corresponding to the aromatic protons on the phenyl and toluene (B28343) rings, the protons of the piperazine ring, and any protons on the substituent added at the N-4 position. mdpi.comnih.gov The characteristic signals for the tosyl group often include a singlet for the methyl protons around 2.4 ppm and two doublets in the aromatic region (around 7.3 and 7.7 ppm). mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) are commonly used. nih.govresearchgate.net HRMS is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule. researchgate.net

Other Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. For these compounds, characteristic peaks for S=O stretching in the sulfonyl group (typically around 1350 and 1160 cm⁻¹) would be expected.

Single-Crystal X-ray Diffraction: For crystalline derivatives, this technique can provide the absolute, three-dimensional structure of the molecule, offering definitive proof of its stereochemistry and conformation. mdpi.com

The data obtained from these techniques are collectively used to confirm that the target molecule has been synthesized with the correct structure and high purity.

| Technique | Information Provided | Typical Observations for Derivatives |

| ¹H NMR | Electronic environment and connectivity of protons. | Signals for phenyl, tosyl, and piperazine protons; new signals for N-4 substituent. nih.gov |

| ¹³C NMR | Carbon framework of the molecule. | Resonances confirming all carbon atoms in the expected structure. nih.gov |

| Mass Spec (HRMS) | Exact molecular weight and elemental formula. | Molecular ion peak corresponding to the calculated exact mass of the derivative. researchgate.net |

| IR Spectroscopy | Presence of specific functional groups. | Characteristic S=O stretching bands for the sulfonyl group. |

| X-ray Diffraction | Three-dimensional molecular structure. | Precise bond lengths, angles, and stereochemistry. mdpi.com |

Advanced Structural Characterization and Conformational Analysis of 3 Phenyl 1 Toluene 4 Sulfonyl Piperazine

X-ray Crystallographic Studies of the 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine Scaffold

Elucidation of Solid-State Conformation of the Piperazine (B1678402) Ring

X-ray diffraction studies of analogous N-tosylpiperazine compounds consistently demonstrate that the piperazine ring adopts a chair conformation in the solid state. This conformation is the most thermodynamically stable arrangement for six-membered saturated heterocyclic rings, as it minimizes both angular and torsional strain. In this chair form, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. For this compound, it is anticipated that the bulky phenyl and toluenesulfonyl groups will preferentially occupy equatorial positions to minimize steric hindrance, thereby leading to a more stable molecular conformation.

Bond Lengths, Bond Angles, and Dihedral Angles within the Molecule

Based on the analysis of structurally similar compounds, the geometric parameters of this compound can be predicted with a high degree of confidence. The following tables provide expected ranges for key bond lengths and angles.

Table 1: Predicted Bond Lengths

| Bond | Expected Length (Å) |

|---|---|

| S-O | 1.42 - 1.45 |

| S-N | 1.62 - 1.65 |

| S-C (tosyl) | 1.75 - 1.78 |

| N-C (ring) | 1.46 - 1.49 |

| C-C (ring) | 1.51 - 1.54 |

| C-N (phenyl) | 1.42 - 1.45 |

| C-C (phenyl) | 1.38 - 1.41 |

Table 2: Predicted Bond Angles

| Angle | Expected Angle (°) |

|---|---|

| O-S-O | 118 - 121 |

| O-S-N | 105 - 108 |

| O-S-C (tosyl) | 107 - 110 |

| N-S-C (tosyl) | 106 - 109 |

| S-N-C (ring) | 115 - 119 |

| C-N-C (ring) | 110 - 114 |

The dihedral angles within the piperazine ring are expected to be in the range of 50-60°, which is characteristic of a chair conformation. The precise values will ultimately depend on the specific crystalline packing forces.

Spectroscopic Investigations for Conformational Insights

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing the conformational dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would provide key information.

In the ¹H NMR spectrum, the protons of the piperazine ring are expected to exhibit complex splitting patterns due to spin-spin coupling and the conformational rigidity of the ring. The chemical shifts of the axial and equatorial protons would be distinct. The presence of the phenyl and toluenesulfonyl groups will influence the chemical shifts of the adjacent piperazine protons. Variable temperature NMR studies could be employed to investigate the energetics of the chair-to-chair ring inversion process.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the chemical shifts being sensitive to the local electronic environment and molecular geometry. The signals for the piperazine ring carbons would provide further evidence for the predominant chair conformation in solution.

Theoretical Conformational Analysis via Computational Methods

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into the conformational landscape of molecules. Methods such as Density Functional Theory (DFT) and molecular mechanics can be used to calculate the relative energies of different conformers of this compound.

These calculations would likely confirm that the chair conformation of the piperazine ring is the global minimum energy structure. Furthermore, computational methods can be used to model the transition states for ring inversion and rotation around the N-S and C-N bonds, thereby providing a quantitative understanding of the molecule's flexibility. The calculated geometric parameters from these theoretical models can be compared with experimental X-ray diffraction data (when available) to validate the computational approach. Molecular electrostatic potential maps can also be generated to visualize the electron distribution and predict regions of intermolecular interaction.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and in Silico Predictive Modeling for 3 Phenyl 1 Toluene 4 Sulfonyl Piperazine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine, DFT calculations can predict a range of molecular properties, from its three-dimensional geometry to its reactivity and stability.

Electronic Structure Properties and Reactivity Indices

The electronic properties of a molecule are fundamental to its chemical behavior. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine these properties. bohrium.com A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. bohrium.com

A smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.com Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's susceptibility to chemical reactions. For instance, the electrophilicity index quantifies the ability of a molecule to accept electrons.

Table 1: Representative Global Reactivity Descriptors for a Phenylpiperazine Sulfonamide Analog (Data is illustrative and based on calculations for a closely related analog, Benzene (B151609) Sulfonyl Piperazine)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 5.3 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Global Electrophilicity Index | ω | 2.80 |

This interactive table provides representative values for global reactivity descriptors of a phenylpiperazine sulfonamide analog, calculated using DFT. These values offer insights into the molecule's electronic properties and reactivity.

Energetic Landscape and Stability Analysis

DFT calculations can also be used to explore the energetic landscape of this compound. This involves identifying the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, is optimized to find the lowest energy arrangement of its atoms. bohrium.com

Vibrational frequency analysis is typically performed following geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum, indicating its stability. masjaps.com This analysis also provides theoretical vibrational spectra (e.g., infrared and Raman), which can be compared with experimental data to validate the computational model. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR can be a valuable tool for predicting their therapeutic efficacy and guiding the design of more potent derivatives.

Development and Validation of Predictive Models for Biological Activity

The development of a QSAR model begins with a dataset of molecules with known biological activities. For a series of phenylpiperazine sulfonamides, this could be, for example, their inhibitory concentrations (IC50) against a particular biological target. mdpi.com Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then employed to build a model that correlates the biological activity with calculated molecular descriptors. mdpi.comnih.gov

The robustness and predictive power of the QSAR model are assessed through rigorous validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), and external validation using a separate test set of compounds are crucial to ensure the model's reliability. mdpi.com A statistically significant QSAR model can then be used to predict the biological activity of new, untested analogues of this compound.

Identification of Physicochemical Descriptors and Their Correlation with Efficacy

A key outcome of QSAR analysis is the identification of physicochemical descriptors that have the most significant impact on the biological activity of the compounds. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For piperazine (B1678402) derivatives, descriptors such as the energy of the LUMO (ELUMO), molar refractivity (MR), and the electrophilicity index (ω) have been shown to correlate with their inhibitory activity. mdpi.com

Understanding which descriptors are important provides valuable insights into the mechanism of action and can guide the rational design of new compounds. For example, if a QSAR model indicates that increased hydrophobicity is correlated with higher efficacy, medicinal chemists can focus on synthesizing analogues with more lipophilic substituents.

Table 2: Key Physicochemical Descriptors in QSAR Models of Piperazine Analogues

| Descriptor Category | Descriptor Example | Symbol | Significance in Biological Activity |

|---|---|---|---|

| Electronic | Lowest Unoccupied Molecular Orbital Energy | ELUMO | Influences electron-accepting capabilities and interactions with biological targets. mdpi.com |

| Steric | Molar Refractivity | MR | Relates to the volume of the molecule and its ability to fit into a binding site. mdpi.com |

| Electronic | Electrophilicity Index | ω | Quantifies the ability of the molecule to accept electrons, which can be crucial for certain biological interactions. mdpi.com |

| Hydrophobic | Logarithm of the partition coefficient | LogP | Measures the lipophilicity of the molecule, affecting its membrane permeability and distribution. |

| Topological | Topological Polar Surface Area | TPSA | Correlates with hydrogen bonding potential and membrane permeability. |

This interactive table highlights some of the key physicochemical descriptors that have been identified in QSAR studies of piperazine analogues and their general importance in determining biological efficacy.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein receptor. These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-receptor complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. nih.gov This can help to identify key amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For derivatives of this compound, docking studies can suggest potential biological targets and elucidate the structural basis for their activity. nih.gov

Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of the conformational changes and fluctuations of both the ligand and the receptor. researchgate.net This can help to assess the stability of the predicted binding pose and to calculate the binding free energy, which is a more accurate measure of the binding affinity than the scores provided by docking programs.

Ligand-Protein Interaction Profiling with Biological Targets

While direct and extensive ligand-protein interaction profiling for this compound is not widely documented in publicly available literature, the broader class of phenylpiperazine and piperazine sulfonamide derivatives has been the subject of numerous computational studies against various biological targets. These studies provide a predictive framework for understanding how this compound might interact with similar proteins. Key biological targets for analogous compounds include enzymes such as carbonic anhydrases, beta-secretase 1 (BACE1), and α-glucosidase, which are implicated in a range of pathologies from cancer to neurodegenerative diseases and diabetes. nih.govnih.govresearchgate.net

Molecular docking simulations of structurally related piperazine-linked arylsulfonyl derivatives have been performed against carbonic anhydrase IX (CAIX), a protein overexpressed in various cancers. nih.gov These studies revealed favorable binding affinities, suggesting that the piperazine sulfonamide scaffold can effectively fit into the active site of this enzyme. For instance, a series of 1,8-naphthalimide-arylsulfonyl derivatives featuring a piperazine linker showed binding affinities ranging from -7.39 to -8.61 kcal/mol, indicating stable interactions. nih.gov

Similarly, the design of piperazine sulfonamide inhibitors for BACE1, a key enzyme in Alzheimer's disease, has been guided by molecular modeling. nih.gov These computational efforts focused on optimizing the interaction of the piperazine core and its substituents within the enzyme's active site pockets. Furthermore, studies on 1-arylsulfonyl-4-phenylpiperazine derivatives have explored their inhibitory potential against α-glucosidase, an enzyme relevant to diabetes management. researchgate.net Docking simulations in these studies help to elucidate the binding conformations and interactions that contribute to enzyme inhibition.

The following table summarizes the binding affinities of analogous piperazine sulfonamide derivatives against various biological targets, providing a proxy for the potential interactions of this compound.

| Analogous Compound Series | Biological Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | -7.39 to -8.61 |

| 1-Arylsulfonyl-4-phenylpiperazine derivatives | α-Glucosidase | Data suggests moderate inhibitory potential |

| Novel piperazine sulfonamide inhibitors | Beta-secretase 1 (BACE1) | Not specified, but led to potent inhibitors |

Elucidation of Binding Modes and Key Intermolecular Forces

The binding modes of piperazine sulfonamides are characterized by a combination of key intermolecular forces that stabilize the ligand-protein complex. Based on docking studies of analogous compounds, the interaction of this compound with a protein target would likely involve hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the context of carbonic anhydrase IX, the sulfonamide group is a critical pharmacophore. It typically coordinates with the zinc ion in the enzyme's active site, a hallmark interaction for sulfonamide-based inhibitors. nih.gov The piperazine ring and the attached phenyl and toluene (B28343) groups can then extend into adjacent hydrophobic pockets, forming favorable van der Waals and pi-stacking interactions with nonpolar amino acid residues. Docking studies of piperazine-linked arylsulfonyl derivatives with CAIX have shown the formation of two to five hydrogen bonds with residues such as Gln92, His68, and Thr200, which further anchor the ligand in the active site. nih.gov

For BACE1 inhibitors, the piperazine scaffold often serves as a central linker to position other functional groups correctly within the S1 and S2' sub-pockets of the enzyme. nih.gov The phenyl and tosyl moieties of this compound would likely engage in hydrophobic interactions with residues in these pockets, contributing to binding affinity and selectivity.

In Silico Pharmacokinetic and Drug-Likeness Predictions (ADME Profiling)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a crucial step in evaluating the drug-like properties of a compound. For this compound, predictive models can estimate its pharmacokinetic behavior. These predictions are generally based on its physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Many computational tools and models, such as SwissADME and pkCSM, are used to predict these properties. researchgate.netnih.gov Based on its structure, this compound is expected to exhibit good oral bioavailability, as it generally aligns with Lipinski's rule of five, a set of guidelines for drug-likeness. The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties. nih.gov

The following table presents a predicted ADME profile for this compound, synthesized from data on analogous compounds and general predictive models. nih.govresearchgate.netrsc.org

| ADME Property | Predicted Outcome | Rationale/Significance |

|---|---|---|

| Molecular Weight | ~316.42 g/mol | Complies with Lipinski's rule (<500), favoring good absorption. |

| Lipophilicity (logP) | Moderate | A balanced logP is crucial for both solubility and membrane permeability. |

| Aqueous Solubility | Low to moderate | Affects dissolution and absorption; can be a limiting factor for bioavailability. |

| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | The lipophilic nature of the compound may allow it to penetrate the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of certain isoforms | Could lead to drug-drug interactions; requires experimental validation. |

| Drug-Likeness | Favorable | The molecule possesses structural features common in orally available drugs. |

Application of Machine Learning in Computational Design of Piperazine Sulfonamides

Machine learning (ML) is increasingly being applied in computational drug design to build predictive models for various properties, including biological activity, toxicity, and pharmacokinetics. mdpi.commdpi.com For piperazine sulfonamides, ML models can be trained on datasets of related compounds with known experimental activities to develop Quantitative Structure-Activity Relationship (QSAR) models.

These QSAR models use molecular descriptors (numerical representations of a molecule's structure and properties) as input to predict the activity of new, untested compounds. mdpi.com This allows for the rapid in silico evaluation of large numbers of virtual derivatives of this compound, helping to prioritize the most promising candidates for synthesis.

ML algorithms such as random forests, support vector machines, and deep neural networks can capture complex, non-linear relationships between chemical structure and biological activity. mdpi.com For example, an ML model could be trained to predict the inhibitory activity of piperazine sulfonamides against a specific enzyme based on descriptors related to their size, shape, electronic properties, and lipophilicity. The insights gained from these models can guide the rational design of new analogs with improved potency and selectivity.

Structure Activity Relationship Sar Studies and Rational Design of 3 Phenyl 1 Toluene 4 Sulfonyl Piperazine Analogues

Positional and Substituent Effects on the Phenyl Moiety (C-3)

The phenyl ring at the C-3 position of the piperazine (B1678402) core is a key determinant of biological activity, and its substitution pattern has been extensively investigated to probe the steric and electronic requirements for optimal target interaction. Research on related phenylpiperidine and arylpiperazine series provides valuable insights into the probable effects on 3-phenyl-1-tosylpiperazine analogues.

Studies on analogous series of compounds have demonstrated that both the nature and the position of substituents on the C-3 phenyl ring can dramatically alter biological activity. For instance, in a series of 2-substitutedphenyl-3-(substitutedphenylamino)methyl-2,3-dihydro-4-diphenylamino-1,5-benzoxazepines, specific substitutions on the phenyl ring were found to be critical for anticonvulsant activity. nih.gov

In a study of aryl alkanol piperazine derivatives with antidepressant activities, a quantitative structure-activity relationship (QSAR) analysis revealed that descriptors related to the electronic and steric properties of the aryl group significantly influence the inhibition of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov This suggests that electron-donating or electron-withdrawing groups on the phenyl ring of 3-phenyl-1-tosylpiperazine analogues could modulate their activity for similar targets. For example, the introduction of electron-withdrawing groups might enhance activity where a hydrogen bond acceptor is required, while bulky substituents could probe the size of the binding pocket.

The following table summarizes the hypothetical effects of various substituents on the C-3 phenyl ring based on general SAR principles observed in related compound series.

| Substituent (Position) | Predicted Effect on Activity | Rationale |

| 4-Fluoro | Potential for increased activity | Fluorine can enhance binding affinity through favorable interactions and may block metabolic oxidation. |

| 4-Chloro | Variable effects | Can increase lipophilicity and may engage in halogen bonding, but steric bulk could be detrimental. |

| 4-Methoxy | Generally favorable | Can act as a hydrogen bond acceptor and may improve pharmacokinetic properties. |

| 4-Nitro | Potentially decreased activity | The bulky and strongly electron-withdrawing nature may not be well-tolerated in many binding sites. |

| 3-Methoxy | May alter selectivity | Positional isomers can probe different regions of the binding pocket, potentially leading to changes in selectivity for different receptor subtypes. |

| 2-Methyl | Likely decreased activity | Steric hindrance from an ortho-substituent can disrupt the optimal conformation for binding. |

Modifications and Bioisosteric Replacements on the Toluene-4-sulfonyl Group (N-1)

Bioisosterism is a widely used strategy in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. silae.itresearchgate.net The tosyl group can be replaced by a variety of other sulfonyl-containing moieties or entirely different functional groups.

For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1), the nature of the sulfonyl group was found to be important for activity. researchgate.net Replacing the tosyl group with other substituted phenylsulfonyl or even alkylsulfonyl groups can modulate lipophilicity and electronic properties.

The table below illustrates potential bioisosteric replacements for the toluene-4-sulfonyl group and their expected impact on the properties of the molecule.

| Original Group | Bioisosteric Replacement | Potential Advantages |

| Toluene-4-sulfonyl | Benzenesulfonyl | Simplifies the structure and removes the methyl group which could be a site of metabolism. |

| Toluene-4-sulfonyl | 4-Fluorobenzenesulfonyl | The fluorine atom can modulate electronic properties and potentially improve metabolic stability. |

| Toluene-4-sulfonyl | Naphthalenesulfonyl | Increases the aromatic surface area, which could lead to enhanced π-π stacking interactions. |

| Toluene-4-sulfonyl | Methylsulfonyl | Reduces the size and lipophilicity of the substituent. |

| Toluene-4-sulfonyl | Acetyl | Replaces the sulfonyl with a carbonyl group, altering the hydrogen bonding capacity and electronic profile. |

| Toluene-4-sulfonyl | Benzoyl | Introduces a different steric and electronic profile compared to the sulfonyl group. |

Exploration of Piperazine Ring Substitutions beyond 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine

While the primary focus of SAR studies has been on the C-3 and N-1 positions, substitutions on other positions of the piperazine ring can also have a significant impact on the conformation and biological activity of the molecule. The piperazine ring is a versatile scaffold that allows for the introduction of various substituents to fine-tune the compound's properties. nih.gov

For example, introducing a methyl group at the C-2 or C-5 position of the piperazine ring would create a chiral center, potentially leading to stereoselective interactions with the biological target. The synthesis of such substituted piperazines has been explored, providing routes to novel analogues. nih.gov

Furthermore, the nitrogen atom at the N-4 position is a common site for modification in many piperazine-containing drugs. While in 3-phenyl-1-tosylpiperazine this position is unsubstituted, derivatization at this site could lead to new classes of compounds with different pharmacological profiles. For example, the introduction of a small alkyl group or a more complex arylalkyl group could modulate the basicity and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Conformational Flexibility and its Influence on SAR

Computational studies and conformational analysis of related arylpiperazine derivatives have shown that the bioactive conformation can vary depending on the target. nih.gov For some receptors, a more extended conformation may be preferred, while for others, a more folded conformation might be necessary for optimal binding. The torsional angle between the phenyl ring and the piperazine ring, as well as the orientation of the tosyl group, are key conformational parameters.

The nature of the substituents on both the phenyl and the tosyl moieties can influence the preferred conformation. For example, bulky ortho-substituents on the phenyl ring could restrict rotation and favor a particular conformation. Similarly, modifications to the tosyl group could alter its interaction with the rest of the molecule, thereby influencing the conformational equilibrium.

Derivation of Pharmacophore Models for Target-Specific Activities

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov Based on the SAR data from a series of active analogues, a pharmacophore model can be developed to guide the design of new compounds with improved potency and selectivity.

For a series of 3-phenyl-1-tosylpiperazine analogues, a pharmacophore model would typically include features such as:

An aromatic feature representing the C-3 phenyl ring.

A hydrogen bond acceptor feature corresponding to the sulfonyl oxygen atoms of the tosyl group.

A hydrophobic feature representing the tolyl group of the tosyl moiety.

The relative spatial arrangement of these features.

A QSAR study on aryl alkanol piperazine derivatives identified key descriptors that influence their activity, which can be translated into pharmacophoric features. nih.gov For instance, the importance of dipole moment suggests that the electrostatic potential of the molecule is a critical component of the pharmacophore. By mapping the steric and electronic features of highly active compounds, a 3D-QSAR model can be generated to provide a more detailed understanding of the SAR and to predict the activity of novel, untested analogues.

Conclusion and Future Perspectives in the Research of 3 Phenyl 1 Toluene 4 Sulfonyl Piperazine

Summary of Key Findings and Contributions to Medicinal Chemistry

Research into 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine and its closely related analogues has revealed a diverse range of biological activities, underscoring its potential as a versatile pharmacophore. The piperazine (B1678402) moiety is a common feature in many approved drugs, and its combination with a sulfonamide group often leads to compounds with significant therapeutic potential. hilarispublisher.commdpi.com

Derivatives of phenylpiperazine have been investigated for a wide array of medicinal applications. For instance, various substituted phenylpiperazine derivatives have shown acaricidal activity. nih.gov Furthermore, the hybridization of a benzene (B151609) sulfonamide with a piperazine has resulted in compounds with notable antioxidant and enzyme inhibitory activities. nih.gov The core structure of this compound provides a rigid framework that can be strategically modified to optimize interactions with various biological targets. The phenyl group can be substituted to enhance potency or selectivity, while the tosyl group can influence pharmacokinetic properties.

Studies on related piperazine sulfonamide analogues have demonstrated their potential as inhibitors of enzymes such as α-amylase, suggesting a possible role in the management of diabetes. nih.govresearchgate.net The general synthesis of such compounds often involves the reaction of a piperazine derivative with a sulfonyl chloride, a process that allows for the generation of a diverse library of analogues for biological screening. hilarispublisher.com

Challenges and Limitations in Current Research

Despite the promising biological activities of piperazine sulfonamides, research specifically focused on this compound is not extensively documented in publicly available literature, presenting a primary limitation. The majority of available data pertains to the broader classes of phenylpiperazines and sulfonamides, making it challenging to delineate the specific contributions and potential of this exact molecule.

A significant challenge in the development of piperazine derivatives, in general, is achieving target selectivity. The piperazine scaffold is known to interact with a variety of receptors and enzymes, which can lead to off-target effects. mdpi.com For instance, many arylpiperazine derivatives exhibit activity at serotonin (B10506) receptors, which could be a desirable or undesirable effect depending on the therapeutic goal. nih.gov

Furthermore, the synthesis of substituted piperazines can present challenges, particularly in achieving specific stereochemistry at the 3-position. The direct and selective functionalization of the carbon-hydrogen bonds of the piperazine ring is an area of ongoing research aimed at overcoming the limitations of traditional synthetic methods, which often require lengthy and less efficient routes. mdpi.comnih.gov The development of practical and general methods for the stereoselective introduction of substituents on the piperazine ring is crucial for exploring the full potential of compounds like this compound.

Emerging Research Directions for this compound and its Analogues

The future for this compound and its analogues lies in the systematic exploration of its chemical space and biological activities. One emerging trend is the design of hybrid molecules that combine the piperazine sulfonamide core with other pharmacologically active moieties to create multifunctional drugs. nih.gov This approach could lead to the development of agents with improved efficacy or novel mechanisms of action.

Another promising direction is the investigation of these compounds against a wider range of biological targets. While some piperazine sulfonamides have been studied for their antimicrobial and anticancer activities, a comprehensive screening of this compound derivatives against various kinases, proteases, and other enzymes could unveil new therapeutic opportunities. hilarispublisher.comnih.gov The structural information from such studies would be invaluable for guiding the rational design of more potent and selective analogues.

Moreover, advances in computational chemistry and molecular modeling can accelerate the discovery process. In silico screening of virtual libraries of this compound analogues against different protein targets can help prioritize the synthesis of compounds with the highest probability of biological activity, thus saving time and resources. nih.gov

Translational Research Prospects for Piperazine Sulfonamide Derivatives

The translational potential of piperazine sulfonamide derivatives is significant, given the broad spectrum of biological activities reported for this class of compounds. Several piperazine-containing drugs are already on the market for various indications, which provides a strong precedent for the clinical development of new analogues. mdpi.comnih.gov

For a compound like this compound to move from a laboratory curiosity to a clinical candidate, a number of critical steps are necessary. Preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of lead compounds in animal models are essential. These studies would provide the necessary data to support an Investigational New Drug (IND) application.

The development of robust and scalable synthetic routes is also a key consideration for translational research. nih.gov Efficient methods for the preparation of the target compound and its analogues in high purity and yield are crucial for both preclinical and clinical studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Phenyl-1-(toluene-4-sulfonyl)-piperazine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis often involves sulfonylation of the piperazine core. A copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted, as described in analogous piperazine triazole syntheses . Key parameters include:

- Catalyst loading : 0.3 equiv. CuSO₄·5H₂O and 0.6 equiv. sodium ascorbate for efficient click chemistry.

- Solvent system : A 1:2 ratio of H₂O:DCM balances reactivity and solubility.

- Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8) ensures high purity.

- Optimization should focus on stoichiometric adjustments (e.g., azide derivatives at 1.2 equiv.) and reaction time (2–4 hours for completion).

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- TLC : Monitor reaction progress using 1:2 hexane:ethyl acetate .

- NMR : Confirm sulfonylation via characteristic shifts for the toluene-4-sulfonyl group (e.g., aromatic protons at ~7.8 ppm).

- Raman microspectroscopy : Resolve structural isomers by analyzing peak positions and intensities (e.g., 20 mW laser power, 128 scans for high resolution) .

- Elemental analysis : Validate purity (>98%) as demonstrated in modified piperazine derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural modifications to this compound resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Case study : Beta-cyclodextrin inclusion complexes reduce toxicity but lower antiplatelet activity . To reconcile discrepancies:

Validate computational docking models (e.g., serotonin receptor 5-HT1A affinity) against in vitro binding assays.

Adjust substituent electronic effects (e.g., electron-withdrawing groups on the phenyl ring) to enhance receptor interaction .

Use multivariate statistics (PCA/LDA) to correlate spectral data with bioactivity .

Q. What strategies enhance selectivity of this compound derivatives for serotonin receptor subtypes?

- Methodological Answer :

- Conformational analysis : The aryl ring’s coplanar/perpendicular orientation relative to the piperazine N1 dictates agonist/antagonist activity .

- Substituent tuning : Introduce trifluoromethyl or nitro groups to the phenyl ring to modulate steric bulk and electronic density (e.g., 3-TFMPP derivatives show high 5-HT1A affinity) .

- In silico screening : Use molecular dynamics simulations to predict binding free energies for receptor subtypes.

Q. How do steric/electronic modifications to the toluene-4-sulfonyl group influence pharmacokinetic properties?

- Methodological Answer :

- Steric effects : Bulky substituents (e.g., tert-butyl) reduce metabolic clearance but may hinder BBB penetration.

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility.

- Case study : Piperazine derivatives with methoxy groups exhibit improved solubility but shorter half-lives .

Q. What experimental models are suitable for evaluating the local anesthetic activity of this compound derivatives?

- Methodological Answer :

- Infiltrative anesthesia models : Measure latency periods in rodent models (e.g., lidocaine as a positive control) .

- Toxicity screening : Use zebrafish embryos or cell viability assays (MTT) to assess LD₅₀ and IC₅₀ values .

Q. How can multivariate analysis improve structural elucidation of piperazine derivatives using spectral data?

- Methodological Answer :

- PCA/LDA : Apply to Raman spectra (e.g., 128 scans at 20 mW) to distinguish isomers (e.g., 2-BZP vs. 4-TFMPP) .

- Hierarchical clustering : Group derivatives by functional group fingerprints (e.g., sulfonyl vs. acetyl substituents).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.